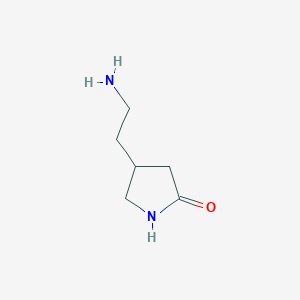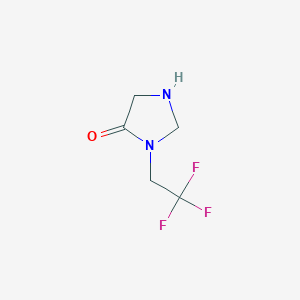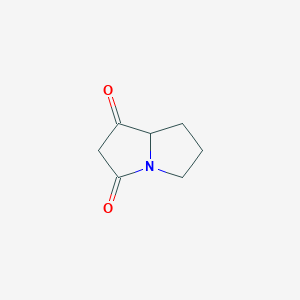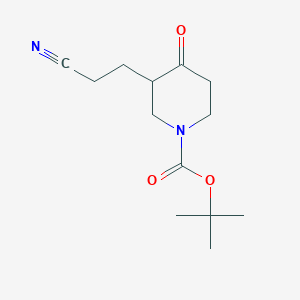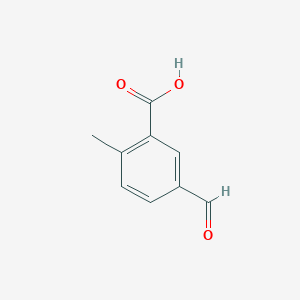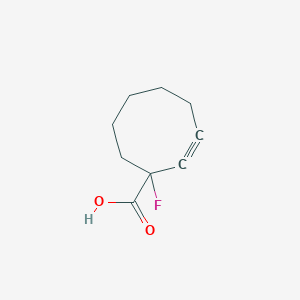
1-Fluorocyclooct-2-yne-1-carboxylic acid
描述
1-Fluorocyclooct-2-yne-1-carboxylic acid is a fluorinated cyclooctyne derivative with the molecular formula C9H11FO2. This compound is notable for its strained alkyne structure, which imparts unique reactivity, particularly in bioorthogonal chemistry applications .
准备方法
The synthesis of 1-fluorocyclooct-2-yne-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclooctyne derivatives.
Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents under controlled conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating reagents.
化学反应分析
1-Fluorocyclooct-2-yne-1-carboxylic acid undergoes several types of chemical reactions:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The strained alkyne readily participates in [3+2] cycloaddition reactions, such as azide-alkyne cycloaddition (click chemistry), forming triazoles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired products.
Common reagents used in these reactions include azides for cycloaddition, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
科学研究应用
1-Fluorocyclooct-2-yne-1-carboxylic acid has several applications in scientific research:
Bioorthogonal Chemistry: Its strained alkyne structure makes it ideal for bioorthogonal reactions, allowing for the labeling and modification of biomolecules in living systems without interfering with native biochemical processes.
Chemical Biology: Used in the synthesis of bioconjugates, enabling the study of protein interactions, cellular processes, and drug delivery mechanisms.
Medicinal Chemistry:
作用机制
The primary mechanism of action for 1-fluorocyclooct-2-yne-1-carboxylic acid involves its participation in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The strained alkyne reacts with azides to form stable triazole linkages, a process that occurs efficiently under mild conditions and without the need for a catalyst . This reaction is highly specific and bioorthogonal, making it suitable for in vivo applications.
相似化合物的比较
1-Fluorocyclooct-2-yne-1-carboxylic acid can be compared with other cyclooctyne derivatives:
1-Cyclooctyne-1-carboxylic Acid: Lacks the fluorine atom, resulting in different reactivity and selectivity in chemical reactions.
Dibenzocyclooctyne (DBCO): Another strained alkyne used in bioorthogonal chemistry, but with a different structural framework and reactivity profile.
Bicyclo[6.1.0]nonyne (BCN): Similar strained alkyne used in click chemistry, but with distinct steric and electronic properties.
The uniqueness of this compound lies in its combination of a strained alkyne and a fluorine atom, which imparts unique reactivity and selectivity in various chemical reactions.
属性
IUPAC Name |
1-fluorocyclooct-2-yne-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c10-9(8(11)12)6-4-2-1-3-5-7-9/h1-4,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCOIOVUVGIUCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC#CC(CC1)(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


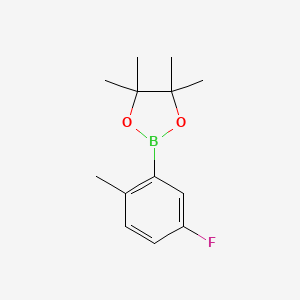
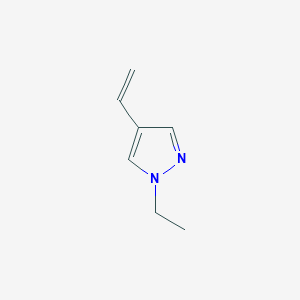
![2-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}oxy)benzaldehyde](/img/structure/B1450458.png)
![2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1450462.png)
